molecular formula C12H16N2O3S B2471073 N-(4-acetylphenyl)pyrrolidine-1-sulfonamide CAS No. 941912-79-4

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Cat. No. B2471073
CAS RN: 941912-79-4
M. Wt: 268.33
InChI Key: YCHKRXKXUWRQOT-UHFFFAOYSA-N
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Description

“N-(4-Acetylphenyl)pyrrolidine-1-sulfonamide” is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.33 .


Synthesis Analysis

The synthesis of compounds like “N-(4-acetylphenyl)pyrrolidine-1-sulfonamide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a mixture of aryl aldehyde, malononitrile, and N-(4-acetylphenyl)-4-methylbenzenesulfonamide can be used in the synthesis of sulfonamide-containing pyridines .


Molecular Structure Analysis

The structure of “N-(4-acetylphenyl)pyrrolidine-1-sulfonamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in “N-(4-acetylphenyl)pyrrolidine-1-sulfonamide” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors . The specific chemical reactions that “N-(4-acetylphenyl)pyrrolidine-1-sulfonamide” can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

“N-(4-acetylphenyl)pyrrolidine-1-sulfonamide” has a molecular weight of 268.33 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Biological Activities and Antimicrobial Properties

N-substituted pyrrolidine sulfonamides like N-(4-acetylphenyl)pyrrolidine-1-sulfonamide have been associated with valuable biological activities. These include antimicrobial, anti-inflammatory, analgesic (painkilling), antiviral, disinfectant, nootropic, anticoagulant, and antifungal properties. They are significant in the development of sulfa drugs, one of the oldest synthesized antimicrobial agents. These compounds are extensively used as antimicrobial agents due to their cost-effectiveness, low toxicity, and high efficacy against bacterial infections. The specific biological activities and potential applications in the treatment of infections highlight the significance of these compounds in medicinal chemistry (Akbari et al., 2022).

Organic Synthesis and Catalysis

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide and related compounds have been utilized in organic synthesis and as catalysts for various chemical reactions. For instance, pyrrolidine-sulfonamide has been successfully used to catalyze Mannich-type reactions between ketones and α-imino esters, leading to the efficient synthesis of functionalized α-amino acid derivatives with high levels of regio-, diastereo-, and enantio-selectivity. This application demonstrates the role of such compounds in the synthesis of biologically active molecules and in facilitating complex chemical transformations (Wang et al., 2004).

Antitumor and Antimicrobial Applications

Sulfonamides, including N-(4-acetylphenyl)pyrrolidine-1-sulfonamide derivatives, have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds have shown promising results against certain cancer cell lines and bacterial strains, highlighting their potential as therapeutic agents. Molecular docking studies have also suggested that some of these synthesized compounds could act as inhibitors against specific enzymes, indicating their potential in drug development and therapeutic interventions (Debbabi et al., 2017).

Future Directions

The pyrrolidine ring, a key feature of “N-(4-acetylphenyl)pyrrolidine-1-sulfonamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the design of new pyrrolidine compounds with different biological profiles . Additionally, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism could be investigated .

properties

IUPAC Name

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10(15)11-4-6-12(7-5-11)13-18(16,17)14-8-2-3-9-14/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKRXKXUWRQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

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